Benzene, 1-(2,2-difluoroethenyl)-3-methoxy-
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Overview
Description
1-(2,2-Difluoroethenyl)-3-methoxybenzene is an organic compound characterized by the presence of a difluoroethenyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,2-difluoro-1-iodoethenyl tosylate as a precursor, which undergoes a cross-coupling reaction with a methoxybenzene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dioxane and water, with the reaction being carried out at elevated temperatures (e.g., 100°C) for several hours .
Industrial Production Methods
Industrial production of 1-(2,2-difluoroethenyl)-3-methoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethenyl)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or azides replace one of the fluorine atoms.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with boronic acids to form diaryl or aryl-alkyl derivatives.
Addition Reactions: The double bond in the difluoroethenyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like dioxane and water . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-(2,2-Difluoroethenyl)-3-methoxybenzene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated compounds, providing insights into enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethenyl)-3-methoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethenyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethenyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a methoxy group, this compound exhibits different electronic properties and reactivity.
1-(2,2-Difluoroethenyl)-2-methoxybenzene:
Uniqueness
1-(2,2-difluoroethenyl)-3-methoxybenzene is unique due to the specific positioning of the methoxy group, which can influence the compound’s electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
84750-90-3 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-6H,1H3 |
InChI Key |
GOVORFXHOXASAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(F)F |
Origin of Product |
United States |
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